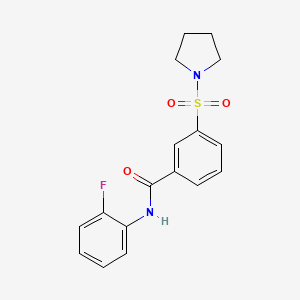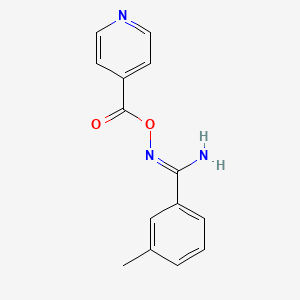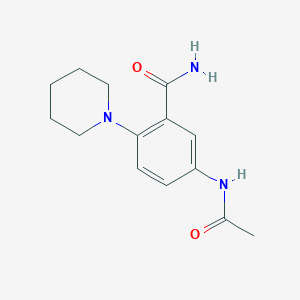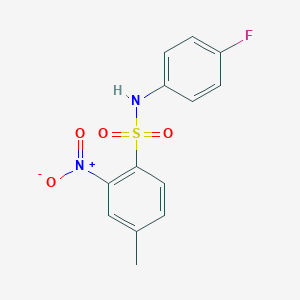
3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide, also known as DPAF, is a novel compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DPAF is a member of the acrylamide family, which is a class of compounds that possess diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Studies have shown that 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide can activate the nuclear factor-κB (NF-κB) pathway, which plays a crucial role in regulating the immune response and inflammation. 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide can inhibit the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress. In vivo studies have shown that 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide can reduce inflammation in animal models of arthritis and protect neurons from damage in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. Additionally, 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide has low toxicity and is relatively stable, making it a suitable candidate for long-term studies. However, one of the limitations of using 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide in lab experiments is its limited solubility in water, which can make it difficult to administer the compound to cells or animals.
Zukünftige Richtungen
For the study of 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide include the development of new derivatives with improved pharmacological properties and the investigation of its potential as a therapeutic agent for other diseases.
Synthesemethoden
The synthesis of 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide involves the reaction of 3-(3,4-dimethoxyphenyl)acrylic acid with 4-fluorobenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified using column chromatography to obtain pure 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide has shown potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide has been studied for its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases. In pharmacology, 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide has been studied for its effects on the central nervous system, including its potential as a neuroprotective agent. In neuroscience, 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide has been studied for its effects on the dopaminergic system and its potential as a treatment for Parkinson's disease.
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c1-22-16-9-5-13(11-17(16)23-2)6-10-18(21)20-12-14-3-7-15(19)8-4-14/h3-11H,12H2,1-2H3,(H,20,21)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMQKAVDTNDRNH-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5810936.png)

![6-acetyl-2-(2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5810945.png)
![2,7-bis(2-methylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5810949.png)

![3-(4-chlorophenyl)-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5810972.png)
![1-[4-(4-{[2-(3-methylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5810975.png)
![2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5810988.png)

![3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B5810995.png)
![N-(4-{[1-methyl-3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5811005.png)

